molecular formula C20H26N4O4S B2446482 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705802-33-0

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2446482
CAS No.: 1705802-33-0
M. Wt: 418.51
InChI Key: CJPMIRQLLXIFPU-UHFFFAOYSA-N
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Description

“(1-(Methylsulfonyl)piperidin-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C20H26N4O4S and a molecular weight of 418.51. It is related to the compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol”, which has a CAS Number of 241134-34-9 .


Molecular Structure Analysis

The InChI code for the related compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 . This might provide some insight into the structure of “(1-(Methylsulfonyl)piperidin-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”.


Physical and Chemical Properties Analysis

The related compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol” has a molecular weight of 193.27 and is a solid at room temperature . It’s reasonable to assume that “(1-(Methylsulfonyl)piperidin-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” might have similar physical properties.

Scientific Research Applications

Novel Nonradical Oxidation Processes

A study investigates the activation of peroxymonosulfate (PMS) by benzoquinone for the degradation of environmental pollutants. Although the compound is not directly studied, the research into quinone interactions provides insight into the chemical's potential for environmental applications, particularly in the degradation of antibiotics in water sources through nonradical oxidation processes (Zhou et al., 2015).

Synthesis and Crystal Structure

Another study focuses on the synthesis and crystal structure of a sulfonyl-piperidin-4-yl-methanol compound, providing detailed insights into its chemical structure and potential applications in material science and organic synthesis (Girish et al., 2008).

Stereospecific Rearrangements in Synthesis

Research on the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones highlights the stereospecific rearrangements, suggesting applications in the synthesis of complex organic molecules with potential biological activity (Back et al., 2003).

Influence of Solvent on Sulfoxide Thermolysis

A study delves into the sulfoxide thermolysis in β-amino-α-sulfinyl esters, indicating the compound's relevance in understanding reaction mechanisms influenced by solvents, which could be pivotal in pharmaceutical synthesis and material science (Bänziger et al., 2002).

Antimicrobial Activity of Oxime Derivatives

The synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives showcase the compound's potential in medicinal chemistry, particularly in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Ligands for Serotonin Receptors

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, closely related to the chemical , have been identified with high binding affinities for 5-HT(6) serotonin receptors, indicating potential applications in designing drugs targeting neurological disorders (Park et al., 2011).

Safety and Hazards

The related compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, and precautionary statements include P264, P270, P330, P501 . It’s important to handle all chemical compounds with care and to follow safety protocols.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)24-12-6-15(7-13-24)20(25)23-10-8-16(9-11-23)28-19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMIRQLLXIFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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